molecular formula C21H19N3O3S B2894300 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 900004-46-8

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2894300
CAS RN: 900004-46-8
M. Wt: 393.46
InChI Key: LTUZVYRBPMGDQT-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor Potential and Enzyme Inhibition

  • DHFR and TS Inhibition

    Studies have synthesized classical and nonclassical derivatives showing potent inhibitory effects on DHFR and TS, key enzymes in the folate pathway, indicating potential as antitumor agents. These compounds, including variations of the pyrrolo[2,3-d]pyrimidine scaffold, have demonstrated significant inhibition against human DHFR and TS, highlighting their potential in cancer treatment strategies (Gangjee et al., 2007), (Gangjee et al., 2008).

  • Structural Insights and Activity

    Crystal structure analysis of related compounds has provided insights into the folded conformation crucial for biological activity, including intermolecular hydrogen bonding that stabilizes the active conformation, essential for the inhibitory action against targeted enzymes (Subasri et al., 2016).

  • Dual Inhibitory Action

    Some derivatives have been designed to act as dual inhibitors of TS and DHFR, demonstrating potent antitumor activity in vitro. The modification of the molecular structure to include specific substituents has been shown to significantly enhance the dual inhibitory effect, indicating a promising approach for the development of novel antitumor agents (Gangjee et al., 2009).

  • Antimicrobial and Anti-inflammatory Activity

    Beyond antitumor applications, some studies have explored the antimicrobial and anti-inflammatory potential of derivatives, suggesting broader pharmacological applications (Amr et al., 2007), (Sarvaiya et al., 2019).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-24-20(26)19-18(15-6-4-5-7-16(15)27-19)23-21(24)28-12-17(25)22-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUZVYRBPMGDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

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